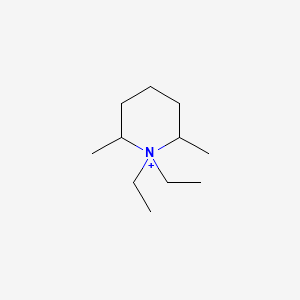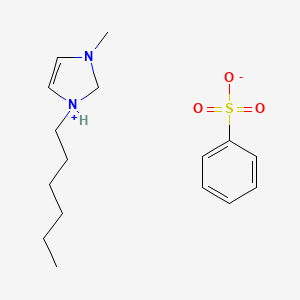![molecular formula C23H20O2S B14258188 4-Methylidene-2-{4-[(4-methylphenyl)sulfanyl]phenyl}-2-phenyl-1,3-dioxolane CAS No. 396678-37-8](/img/structure/B14258188.png)
4-Methylidene-2-{4-[(4-methylphenyl)sulfanyl]phenyl}-2-phenyl-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylidene-2-{4-[(4-methylphenyl)sulfanyl]phenyl}-2-phenyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes This compound is characterized by its unique structure, which includes a dioxolane ring substituted with phenyl and methylphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylidene-2-{4-[(4-methylphenyl)sulfanyl]phenyl}-2-phenyl-1,3-dioxolane typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methylthiophenol with benzaldehyde in the presence of a base to form the corresponding thioether. This intermediate is then reacted with a suitable acetal or ketal precursor to form the dioxolane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methylidene-2-{4-[(4-methylphenyl)sulfanyl]phenyl}-2-phenyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding alcohols or thiols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Halogenated derivatives of the compound.
Applications De Recherche Scientifique
4-Methylidene-2-{4-[(4-methylphenyl)sulfanyl]phenyl}-2-phenyl-1,3-dioxolane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of 4-Methylidene-2-{4-[(4-methylphenyl)sulfanyl]phenyl}-2-phenyl-1,3-dioxolane involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modulation of their activity. Additionally, the compound’s aromatic rings can participate in π-π interactions with other aromatic systems, influencing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylidene-4-phenyl-1,3-dioxolane: Similar structure but lacks the sulfanyl group.
4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol: Contains a triazole ring instead of a dioxolane ring.
N’-[(E)-(3-Bromophenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}aceto-hydrazide: Contains a hydrazide group and a triazole ring.
Uniqueness
4-Methylidene-2-{4-[(4-methylphenyl)sulfanyl]phenyl}-2-phenyl-1,3-dioxolane is unique due to the presence of both a dioxolane ring and a sulfanyl group
Propriétés
Numéro CAS |
396678-37-8 |
|---|---|
Formule moléculaire |
C23H20O2S |
Poids moléculaire |
360.5 g/mol |
Nom IUPAC |
4-methylidene-2-[4-(4-methylphenyl)sulfanylphenyl]-2-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C23H20O2S/c1-17-8-12-21(13-9-17)26-22-14-10-20(11-15-22)23(24-16-18(2)25-23)19-6-4-3-5-7-19/h3-15H,2,16H2,1H3 |
Clé InChI |
QCIRCWUCXLTWNN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)SC2=CC=C(C=C2)C3(OCC(=C)O3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


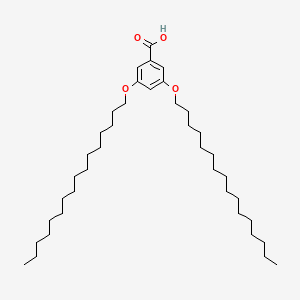
![N-[4-(3,5-Dimethylphenyl)-5-(2,6-dimethylpyridin-4-yl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B14258108.png)
![6-Oxabicyclo[3.2.1]octan-7-one, 8,8-dimethyl-2-methylene-, (1R,5S)-](/img/structure/B14258111.png)
![4-[(2S)-2-hydroxybut-3-ynoxy]benzoic acid](/img/structure/B14258118.png)
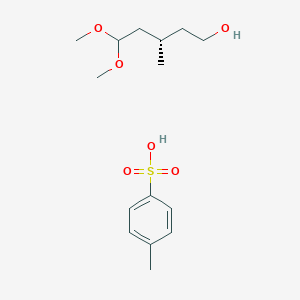
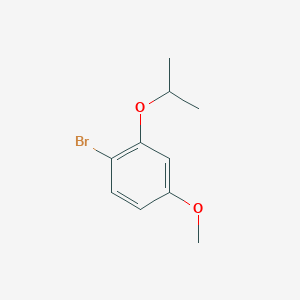
![2-{3-[(Benzyloxy)imino]-2,4-dioxo-5-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B14258132.png)
![N-[1,1'-Bi(cyclohexylidene)]-4-ylidenehydroxylamine](/img/structure/B14258164.png)
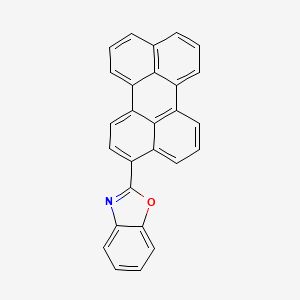

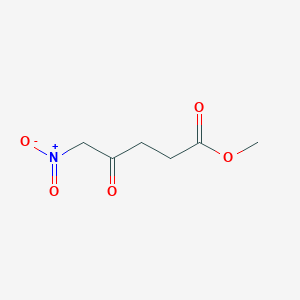
![6-(Methoxymethoxy)-2-[4-(methoxymethoxy)phenyl]-1H-indole](/img/structure/B14258182.png)
